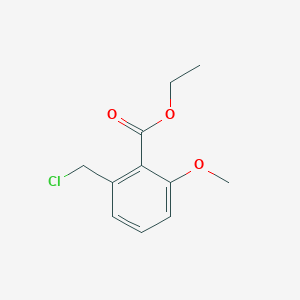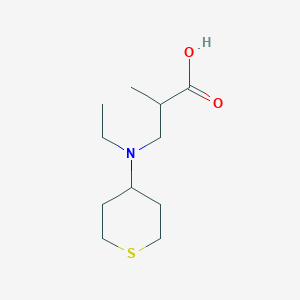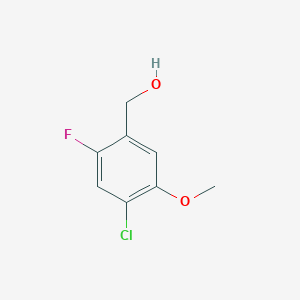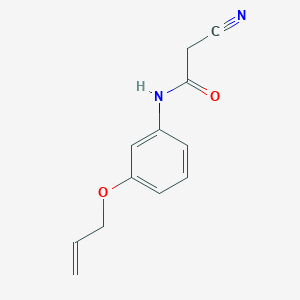
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of phenol using trifluoromethylating agents such as trifluoromethyl phenyl sulfone under visible light irradiation . The hydroxymethyl group can be introduced through hydroxymethylation reactions, often involving formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available phenol derivatives. The process typically includes the trifluoromethylation step followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-3-(trifluoromethyl)phenol.
Reduction: Formation of 2-(hydroxymethyl)-3-(trifluoromethyl)cyclohexanol.
Substitution: Formation of substituted phenol derivatives with various functional groups.
科学研究应用
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-3-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .
相似化合物的比较
Similar Compounds
2-Trifluoromethylphenol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its chemical behavior.
2-(Hydroxymethyl)phenol: Lacks the trifluoromethyl group, leading to different electron-withdrawing effects.
Uniqueness
2-(Hydroxymethyl)-3-(trifluoromethyl)phenol is unique due to the combined presence of both the hydroxymethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications .
属性
分子式 |
C8H7F3O2 |
|---|---|
分子量 |
192.13 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3,12-13H,4H2 |
InChI 键 |
QYBMRSGGDKRWSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-((1R,4R,6R)-2-Azabicyclo[2.2.1]heptan-6-yl)methanol](/img/structure/B15231358.png)




![6-Chloro-2-iodobenzo[d]thiazole](/img/structure/B15231385.png)
![4,6-dichloro-2,3-dimethyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B15231386.png)

![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)


![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)


